molecular formula C56H82O25 B1233431 Durhamycin B

Durhamycin B

カタログ番号: B1233431
分子量: 1155.2 g/mol
InChIキー: ICFBIVXFINBMRC-DBYMNNJYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Durhamycin B is a natural product found in Actinoplanes durhamensis with data available.

科学的研究の応用

Antiviral Potential and Structural Insights

Durhamycin B, alongside its analog Durhamycin A, represents a novel addition to the aureolic acid family of antibiotics. These compounds have been identified for their potent inhibitory effects against HIV Tat transactivation, a key process in HIV replication and disease progression. Durhamycin A exhibits an inhibition concentration (IC50) of 4.8 nM, showcasing significant potency. While this compound was noted to be less potent than Durhamycin A, its discovery and structural elucidation contribute valuable knowledge to the field of antiviral research. The structure of this compound, featuring tetrasaccharide and disaccharide moieties attached to an aglycone, is distinct within the aureolic acid family and provides a basis for exploring further antiviral applications (Jayasuriya et al., 2002).

Aureolic Acids and Anticancer Research

The aureolic acid family, to which this compound belongs, has been extensively studied for its antineoplastic (anticancer) properties. These compounds are known to exhibit significant antibacterial and antitumor activities. The action mechanism primarily involves the inhibition of replication and transcription processes in tumor cells by binding to GC-rich nucleotide sequences. This interaction, especially with the Sp1 transcription factor site, in the presence of Mg2+, underpins the antitumor efficacy of aureolic acids. Although specific studies directly focusing on this compound's anticancer applications were not highlighted, the broader research on aureolic acids, including compounds like mithramycin (approved as an anticancer drug), underscores the potential therapeutic relevance of this compound in oncology (González Sabín, 2013).

Chemical Synthesis and Functionalization

Further research into this compound includes efforts to synthesize functionalized precursors of its complex sugar units. These endeavors aim to recreate the specific 2,6-dideoxy-tetra- and trisaccharide units of this compound, which are crucial for its biological activity. The development of highly stereoselective synthesis methods for these sugar units not only aids in understanding this compound's functional mechanisms but also facilitates the exploration of its therapeutic applications, particularly against HIV. The advancements in synthesizing these functionalized precursors underscore the compound's significance in medicinal chemistry and drug development (Durham & Roush, 2003).

特性

分子式

C56H82O25

分子量

1155.2 g/mol

IUPAC名

[(2R,3S,4R,6S)-6-[(2R,3R,4R,6S)-6-[[7-butan-2-yl-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C56H82O25/c1-11-20(2)42-33(77-39-17-34(48(64)24(6)73-39)78-37-15-31(59)46(62)22(4)71-37)14-29-12-28-13-30(55(70-10)53(69)45(61)21(3)57)56(52(68)44(28)51(67)43(29)50(42)66)81-41-18-35(49(65)25(7)74-41)79-40-19-36(54(26(8)75-40)76-27(9)58)80-38-16-32(60)47(63)23(5)72-38/h12,14,20-26,30-32,34-41,45-49,54-57,59-67H,11,13,15-19H2,1-10H3/t20?,21?,22-,23-,24-,25-,26-,30?,31-,32-,34-,35-,36-,37+,38+,39+,40+,41+,45?,46-,47-,48-,49-,54+,55?,56?/m1/s1

InChIキー

ICFBIVXFINBMRC-DBYMNNJYSA-N

異性体SMILES

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O

SMILES

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)O

正規SMILES

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)O

同義語

durhamycin B

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Durhamycin B
Reactant of Route 2
Durhamycin B
Reactant of Route 3
Durhamycin B
Reactant of Route 4
Durhamycin B
Reactant of Route 5
Durhamycin B
Reactant of Route 6
Durhamycin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。